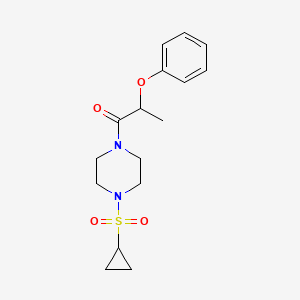

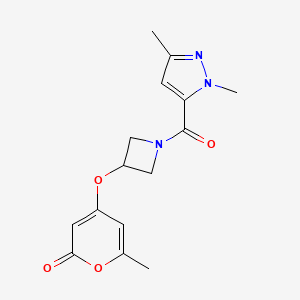

![molecular formula C16H20ClNO4 B2830980 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone CAS No. 1421497-69-9](/img/structure/B2830980.png)

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone, also known as CPUE, is a synthetic compound that has been widely used in scientific research. CPUE is a spirocyclic ketone that has been developed as a potential therapeutic agent due to its unique chemical structure and biological properties.

Scientific Research Applications

NMR Analysis and Structural Elucidation

- The compound's structure was elucidated using high-resolution NMR techniques, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HSQC, and HMBC, guided by crystal X-ray diffraction. This helped in accurate assignment of spectral data and understanding the shielding effects of aromatic rings on the molecule (Sun et al., 2010).

Synthesis and Application in Peptide Synthesis

- A derivative of the compound, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, was used for synthesizing N-protected amino acid-ASUD esters, active in peptide synthesis. This demonstrated its utility in facilitating mild condition reactions while preserving amino acid enantiomeric purity (Rao et al., 2016).

Conversion into Oxime Derivatives

- The compound's ketones were converted into oxime derivatives, offering insights into the synthesis of new chemical structures and potential applications in chemical research (Rahman et al., 2013).

Enantiosynthesis of Semiochemicals

- The enantiosynthesis of derivatives, such as dioxaspiroacetalic semiochemicals, using the compound's derivatives, was explored. This approach can have applications in the synthesis of complex organic molecules (Izquierdo et al., 2003).

Novel Synthesis Methods

- A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's role in innovative synthetic methodologies (Reddy et al., 2014).

Environmental Applications

- The compound's derivatives were involved in studies focusing on the degradation of 2,4-Dichlorophenoxyacetic acid from aquatic environments, indicating its relevance in environmental chemistry and pollution control (Jaafarzadeh et al., 2018).

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c17-13-1-3-14(4-2-13)21-11-15(19)18-7-10-22-16(12-18)5-8-20-9-6-16/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWHXVLPRJZQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

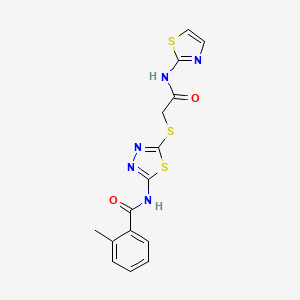

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)

![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

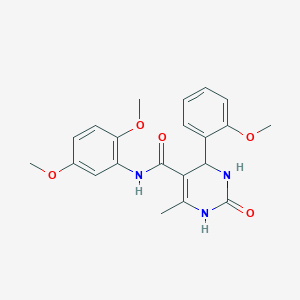

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)